molecular formula C9H10ClNO B1582378 N-(2-Chloroethyl)benzamide CAS No. 26385-07-9

N-(2-Chloroethyl)benzamide

Cat. No.: B1582378
CAS No.: 26385-07-9
M. Wt: 183.63 g/mol
InChI Key: FYQJUYCGPLFWQR-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)benzamide is an organic compound with the molecular formula C9H10ClNO. It is a benzamide derivative where the benzene ring is substituted with a 2-chloroethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)benzamide can be synthesized through the reaction of benzoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C6H5COCl} + \text{ClCH2CH2NH2} \rightarrow \text{C6H5CONHCH2CH2Cl} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination. The reactions typically occur under mild conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products:

    Hydroxylation: The major product is N-(2-hydroxyethyl)benzamide.

    Amination: The major product is N-(2-aminoethyl)benzamide.

Scientific Research Applications

N-(2-Chloroethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein function, which is the basis for its potential anticancer activity.

Comparison with Similar Compounds

    N-(2-Bromoethyl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-Iodoethyl)benzamide: Similar structure but with an iodine atom instead of chlorine.

    N-(2-Hydroxyethyl)benzamide: Similar structure but with a hydroxyl group instead of chlorine.

Uniqueness: N-(2-Chloroethyl)benzamide is unique due to its specific reactivity and potential biological activities. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs. Additionally, its potential as an anticancer agent sets it apart from other benzamide derivatives.

Properties

IUPAC Name

N-(2-chloroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJUYCGPLFWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180984
Record name N-(2-Chloroethyl)benzamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26385-07-9
Record name N-(2-Chloroethyl)benzamide
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Record name N-(2-Chloroethyl)benzamide
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Record name 26385-07-9
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Record name N-(2-Chloroethyl)benzamide
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Record name N-(2-chloroethyl)benzamide
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Record name N-(2-CHLOROETHYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-(2-Chloroethyl)benzamide synthesized?

A: this compound can be synthesized by reacting 2-amido-aryl oxazolines with aluminum chloride []. This reaction proceeds through a ring-opening mechanism where aluminum chloride acts as a halogen source. Alternatively, it can be synthesized through the reaction of N-(2-chloroethyl)amine with benzoyl chloride in the presence of a base like diisopropylethylamine [].

Q2: What are the characteristic spectroscopic features of this compound?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, this compound can be characterized using various techniques. NMR Spectroscopy (1H and 13C): This technique would reveal characteristic signals for the aromatic protons, the methylene protons adjacent to the chlorine and nitrogen, and the amide proton. * Mass Spectrometry: This technique would provide the molecular ion peak and fragmentation pattern, useful for structural confirmation. * Infrared Spectroscopy (IR):* This method would show characteristic absorptions for the carbonyl group (C=O) and the N-H bond of the amide.

Q3: Can this compound be used as a building block for larger molecules?

A: Yes, this compound can serve as a precursor for synthesizing organotellurium ligands [, ]. It reacts with sodium aryltellurolate (generated in situ) to yield N-[2-(aryltelluro)ethyl]benzamides. These compounds have potential applications as (Te, N)-type ligands in coordination chemistry.

Q4: Are there any known applications of this compound derivatives in analytical chemistry?

A: Yes, fluorinated derivatives of this compound, specifically the 3,5-bistrifluoromethylbenzoyl derivative, have proven valuable in developing a sensitive gas chromatography-mass spectrometry assay []. This assay allows for the detection and quantification of target compounds in plasma at very low concentrations.

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